2,5-Dichloroisophthalonitrile
Overview
Description
2,5-Dichloroisophthalonitrile is a chemical compound with the molecular formula C8H2Cl2N2 and a molecular weight of 197.02 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloroisophthalonitrile consists of a benzene ring with two chlorine atoms and two nitrile groups attached . The exact arrangement of these groups on the benzene ring can influence the properties of the compound .Chemical Reactions Analysis
One study found that 2,5-Dichloroisophthalonitrile can undergo photodegradation in the presence of cyanidin, a common phytopolyphenolic compound . This suggests that it might be possible to degrade this compound in the environment using natural substances .Physical And Chemical Properties Analysis
2,5-Dichloroisophthalonitrile is a white to yellow solid . Its physical and chemical properties would be influenced by its molecular structure, which includes two chlorine atoms and two nitrile groups attached to a benzene ring .Scientific Research Applications
Biotransformation in Organisms
2,5-Dichloroisophthalonitrile plays a role in the biotransformation of certain fungicides. In one study, it was observed as a metabolite during the biotransformation of the fungicide chlorthalonil in rats. This process involved glutathione conjugation catalyzed by glutathione S-transferases, indicating an important detoxification pathway for chlorthalonil in mammals (Rosner, Klos, & Dekant, 1996).
Photodynamic Activity
2,5-Dichloroisophthalonitrile derivatives have been studied for their potential in photodynamic therapy. Research on amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties, which can be synthesized from 4,5-dichlorophthalonitrile, showed that these compounds have significant phototoxicity against various human cancer cell lines, indicating their potential as photodynamic therapeutic agents (Duan, Lo, Duan, Fong, & Ng, 2010).
Synthesis Methods
The synthesis of 4,5-dichlorophthalonitrile, a close relative of 2,5-dichloroisophthalonitrile, has been explored using various methods. One approach involved dehydration by acetic anhydride, imidization by formamide, and further reactions, demonstrating the feasibility of producing this compound from simpler starting materials (Wang Shu-zhao, 2008).
Environmental Degradation
In environmental contexts, the degradation of chlorothalonil, which can produce 2,5-dichloroisophthalonitrile, has been studied under various conditions. For instance, a study on chlorothalonil's photochemical transformation under ultraviolet radiation explored how this compound degrades in different environmental settings (Samanta, Kole, Ganguly, & Chowdhury, 1997).
Anti-Cancer Agent Synthesis
2,5-Dichloroisophthalonitrile derivatives have been synthesized as potential anti-cancer agents. For instance, polyhalo 2-aryl-4-aminoquinazolines, synthesized through a reaction with polyhalo isophthalonitriles, showed excellent growth inhibitory activities against several human cancer cell lines (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).
Safety And Hazards
properties
IUPAC Name |
2,5-dichlorobenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBUKOQNKTNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028289 | |
Record name | 2,5-Dichlorobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloroisophthalonitrile | |
CAS RN |
109292-89-9 | |
Record name | 2,5-Dichloro-1,3-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109292-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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